molecular formula C12H24N2O2 B13163119 Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B13163119
M. Wt: 228.33 g/mol
InChI Key: VZHHTXZFXGAUDW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-(aminomethyl)-5-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the binding affinity and selectivity of the compound towards its target. The piperidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar in structure but contains a morpholine ring instead of a piperidine ring.

    Tert-butyl N-(2-aminoethyl)carbamate: Contains a simpler ethylamine backbone.

Uniqueness

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can impart distinct chemical and biological properties. The presence of the tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

VZHHTXZFXGAUDW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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